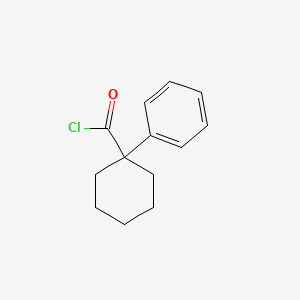

1-Phenylcyclohexanecarbonyl chloride

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-phenylcyclohexane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO/c14-12(15)13(9-5-2-6-10-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZOAPJJYBDXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438577 | |

| Record name | 1-phenylcyclohexanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2890-42-8 | |

| Record name | 1-phenylcyclohexanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenylcyclohexanecarbonyl Chloride

Established Synthetic Pathways for Acyl Chloride Formation

The conversion of the carboxylic acid group (-COOH) to an acyl chloride group (-COCl) is a fundamental reaction in organic synthesis. chemguide.co.uk This is typically achieved by replacing the hydroxyl (-OH) group with a chlorine atom using specific chlorinating reagents. libretexts.org

Carboxylic Acid Chlorination using Thionyl Chloride (SOCl₂)

Thionyl chloride (SOCl₂) is a widely utilized reagent for the synthesis of acyl chlorides from carboxylic acids. commonorganicchemistry.commasterorganicchemistry.com The reaction between 1-phenylcyclohexanecarboxylic acid and thionyl chloride produces 1-Phenylcyclohexanecarbonyl chloride, with the advantageous formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification. chemguide.co.ukchemguide.co.uk

The mechanism involves the carboxylic acid's hydroxyl group attacking the electrophilic sulfur atom of thionyl chloride. chemtube3d.comyoutube.com This forms a chlorosulfite intermediate, which enhances the leaving group's ability. libretexts.org Subsequently, a chloride ion, acting as a nucleophile, attacks the carbonyl carbon, leading to the final acyl chloride product. youtube.comlibretexts.org The reaction is often carried out at reflux temperature, sometimes in a solvent like acetonitrile. commonorganicchemistry.com

Carboxylic Acid Chlorination using Phosphorus Chlorides (PCl₃, PCl₅)

Phosphorus chlorides, specifically phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also effective reagents for this transformation. pressbooks.pubsciencemadness.org These reagents are generally more reactive than thionyl chloride. youtube.com

When using phosphorus pentachloride (PCl₅), the reaction with a carboxylic acid yields the acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride gas. chemguide.co.ukchemguide.co.uk Phosphorus trichloride (PCl₃) also yields the desired acyl chloride, but the byproduct is phosphorous acid (H₃PO₃). chemguide.co.ukchemguide.co.uk The choice between PCl₃ and PCl₅ can depend on the desired reaction conditions and the ease of separating the byproducts from the product. google.com

Oxalyl Chloride Mediated Synthesis from Carboxylic Acids

Oxalyl chloride ((COCl)₂) is another excellent reagent for converting carboxylic acids to their corresponding acyl chlorides, often favored for its mild reaction conditions. wikipedia.orgchemicalbook.com The reaction typically proceeds at room temperature in a solvent like dichloromethane (B109758) (DCM) and often uses a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comnih.gov A key advantage of using oxalyl chloride is that the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which facilitates easy removal and product isolation. wikipedia.orgsci-hub.se Compared to thionyl chloride, oxalyl chloride is considered a milder and more selective reagent, though it is more expensive. wikipedia.org

Optimization of Reaction Conditions for this compound Synthesis

To ensure high yield and purity of this compound, optimization of the reaction conditions is crucial. Key factors include maintaining anhydrous conditions, selecting an appropriate solvent, and the use of catalysts.

Anhydrous Conditions and Solvent Effects

Acyl chlorides are highly reactive compounds that readily hydrolyze in the presence of water to revert to the corresponding carboxylic acid. sciencemadness.org Therefore, all synthetic procedures for the preparation of this compound must be conducted under strictly anhydrous (water-free) conditions. This includes using dry glassware and anhydrous solvents. orgsyn.org

The choice of solvent can influence the reaction rate and outcome. For reactions with oxalyl chloride, non-polar solvents such as dichloromethane or toluene (B28343) are common. commonorganicchemistry.comchemicalbook.com When using thionyl chloride, the reaction can sometimes be run neat (without a solvent) or with solvents like acetonitrile. commonorganicchemistry.com The solvent choice depends on the solubility of the starting carboxylic acid and the boiling point required for the reaction.

Catalyst Influence (e.g., DMF)

The use of a catalyst can significantly accelerate the rate of acyl chloride formation. N,N-dimethylformamide (DMF) is a common and effective catalyst, particularly in reactions involving thionyl chloride and oxalyl chloride. youtube.comresearchgate.net

With thionyl chloride, DMF reacts to form a Vilsmeier reagent, which is a more potent chlorinating agent. researchgate.net Similarly, in reactions with oxalyl chloride, DMF forms an iminium chloride intermediate that acts as the active chlorinating species. wikipedia.orgwikipedia.org This catalytic approach allows the reaction to proceed under milder conditions and often results in higher yields and purity of the final acyl chloride product. youtube.comwebsite-files.com It is important to note, however, that the reaction of DMF with chlorinating agents can produce dimethylcarbamoyl chloride (DMCC), a potential carcinogen, as a byproduct. acs.org

| Reagent | Typical Conditions | Byproducts | Catalyst | Advantages |

| Thionyl Chloride (SOCl₂) ** | Reflux, neat or in solvent (e.g., acetonitrile) commonorganicchemistry.com | SO₂(g), HCl(g) chemguide.co.uk | DMF researchgate.net | Gaseous byproducts simplify purification. chemguide.co.uk |

| Phosphorus Pentachloride (PCl₅) | Cold reaction chemguide.co.uk | POCl₃, HCl(g) chemguide.co.uk | None typically required | High reactivity. youtube.com |

| Phosphorus Trichloride (PCl₃) | - | H₃PO₃ chemguide.co.uk | None typically required | Milder than PCl₅. chemguide.co.uk |

| Oxalyl Chloride ((COCl)₂) ** | Room temperature in DCM commonorganicchemistry.com | CO(g), CO₂(g), HCl(g) wikipedia.org | DMF commonorganicchemistry.com | Mild conditions, gaseous byproducts. chemicalbook.com |

Temperature and Reaction Time Optimization

The conversion of 1-phenylcyclohexanecarboxylic acid to its corresponding acyl chloride, this compound, is most commonly achieved through the use of a chlorinating agent, with thionyl chloride (SOCl₂) being a prevalent and efficient choice. masterorganicchemistry.comprinceton.edu The primary advantage of thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion. princeton.edu The optimization of this conversion is critically dependent on temperature and reaction time to maximize yield and purity.

Temperature: The reaction rate is highly influenced by temperature. Typically, these reactions are conducted at elevated temperatures, often under reflux. commonorganicchemistry.com Increasing the temperature generally accelerates the conversion of the carboxylic acid to the acid chloride. However, an excessively high temperature can lead to undesired side reactions or the decomposition of the desired product. The optimal temperature is therefore a compromise, ensuring a reasonable reaction rate without compromising the integrity of the acyl chloride. For many carboxylic acids, refluxing in neat thionyl chloride (boiling point ~76 °C) or using a higher-boiling inert solvent provides sufficient thermal energy.

Reaction Time: The duration of the reaction must be sufficient to ensure the complete conversion of the starting material. The progress of the reaction can often be visually monitored by the cessation of gas evolution (SO₂ and HCl). princeton.edu A typical procedure may involve refluxing the mixture for several hours. commonorganicchemistry.com Extending the reaction time unnecessarily can increase the likelihood of side product formation and add to energy costs in a production setting. Optimization studies aim to identify the minimum time required to achieve maximum yield.

Catalysis: The reaction can be significantly accelerated by the addition of a catalyst, such as a catalytic amount of N,N-dimethylformamide (DMF). masterorganicchemistry.comyoutube.com The catalyst forms a more reactive intermediate (a Vilsmeier reagent), which then reacts with the carboxylic acid. youtube.com The use of a catalyst can often allow for milder reaction conditions, such as lower temperatures and shorter reaction times, which can be advantageous for sensitive substrates.

The interplay between temperature, time, and catalyst concentration is crucial. A systematic approach, as illustrated in the representative table below, is used to determine the optimal conditions for the synthesis of this compound.

| Entry | Temperature (°C) | Time (h) | Catalyst (DMF) | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | 50 | 4 | None | Low | Incomplete conversion |

| 2 | 75 (Reflux) | 1 | None | Moderate | Incomplete conversion |

| 3 | 75 (Reflux) | 4 | None | High | Good conversion, standard condition |

| 4 | 75 (Reflux) | 6 | None | High | No significant improvement over 4h |

| 5 | 50 | 2 | Catalytic | High | Catalyst allows for lower temp & shorter time |

| 6 | Room Temp | 4 | Catalytic | Moderate | Catalyzed reaction is slow at room temp |

This table is a representative model illustrating a typical optimization study for the conversion of a carboxylic acid to an acid chloride using thionyl chloride. The yields are hypothetical and serve to demonstrate the principles of optimizing temperature and reaction time.

Advanced Synthetic Approaches to this compound Precursors

The primary precursor for this compound is 1-phenylcyclohexanecarboxylic acid. While several classical methods exist for its synthesis, advanced methodologies focus on improving efficiency, safety, and environmental friendliness ("green chemistry"). One such advanced approach is the application of Phase-Transfer Catalysis (PTC) for the synthesis of 1-phenyl-1-cyclohexanecarbonitrile, which is readily hydrolyzed to the target carboxylic acid.

This method is an improvement upon the classical synthesis which involves the alkylation of phenylacetonitrile (B145931) with 1,5-dibromopentane (B145557). chemicalbook.com The classical approach often requires strong bases like sodium amide or potassium tert-butoxide in anhydrous organic solvents. Phase-transfer catalysis offers a simpler and more efficient alternative.

Phase-Transfer Catalysis (PTC): PTC is a powerful technique that facilitates reactions between reactants located in different, immiscible phases (typically an aqueous phase and an organic phase). wikipedia.org A phase-transfer catalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants (typically an anion) from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate. wikipedia.orgoperachem.com

In the synthesis of 1-phenyl-1-cyclohexanecarbonitrile, phenylacetonitrile is the organic substrate. A concentrated aqueous solution of a base, such as sodium hydroxide, is used to deprotonate the phenylacetonitrile at the interface between the two phases. The phase-transfer catalyst (Q⁺X⁻), such as tetrabutylammonium (B224687) bromide, then forms an ion pair with the resulting phenylacetonitrile anion (Ph-CH⁻-CN) and transports it into the bulk organic phase. princeton.edu This highly reactive, "naked" anion then readily reacts with 1,5-dibromopentane in a two-step intramolecular alkylation to form the cyclized product, 1-phenyl-1-cyclohexanecarbonitrile. The catalyst then returns to the aqueous phase to begin the cycle anew.

Research Findings and Advantages:

Milder Conditions: PTC avoids the need for hazardous, moisture-sensitive, and strong bases (like NaNH₂) and anhydrous solvents. The use of aqueous NaOH is operationally simpler and safer. crdeepjournal.org

Increased Yields: By efficiently bringing the reactants together, PTC can lead to higher yields and faster reaction rates compared to uncatalyzed two-phase systems. operachem.com

Green Chemistry: The methodology aligns with the principles of green chemistry by often reducing the need for volatile organic solvents and employing less hazardous reagents. researchgate.net

Simplicity: The experimental setup is straightforward, and the workup procedure is often simplified.

The subsequent hydrolysis of the 1-phenyl-1-cyclohexanecarbonitrile intermediate to 1-phenylcyclohexanecarboxylic acid can be achieved under either acidic or basic conditions, a standard and high-yielding transformation.

| Parameter | Classical Method | Advanced PTC Method |

|---|---|---|

| Base | Sodium amide (NaNH₂) or Potassium tert-butoxide | Concentrated Sodium Hydroxide (NaOH) |

| Solvent | Anhydrous organic solvent (e.g., Toluene, Diethyl ether) | Biphasic: Organic solvent + Water |

| Catalyst | None | Quaternary ammonium salt (e.g., Aliquat 336, TBAB) |

| Temperature | Often requires heating/reflux | Can often proceed at lower temperatures |

| Key Advantages | Well-established | Higher efficiency, milder/safer conditions, operational simplicity, greener |

Reactivity and Reaction Mechanisms of 1 Phenylcyclohexanecarbonyl Chloride

Fundamental Principles of Acyl Chloride Reactivity

Acyl chlorides, including 1-Phenylcyclohexanecarbonyl chloride, are among the most reactive derivatives of carboxylic acids. chemistrysteps.com This high reactivity stems from the electronic nature of the acyl chloride functional group, specifically the carbonyl carbon, and the excellent leaving group ability of the chloride ion. byjus.com

The characteristic reaction of acyl chlorides is nucleophilic acyl substitution. byjus.com This process typically occurs through a two-step mechanism known as the addition-elimination mechanism. vaia.commasterorganicchemistry.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. vaia.comyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion is expelled as the leaving group. vaia.comyoutube.com

The chloride ion is an excellent leaving group, which is a key factor in the high reactivity of acyl chlorides. byjus.com A good leaving group is a species that is stable on its own. The chloride ion is the conjugate base of a strong acid, hydrochloric acid (HCl), and is therefore a very weak base. byjus.com Its ability to stabilize the negative charge makes its departure from the tetrahedral intermediate energetically favorable. wikipedia.org This facilitates the regeneration of the carbonyl group and the completion of the substitution reaction. vaia.comkhanacademy.org

The carbonyl carbon in an acyl chloride is highly electrophilic, meaning it has a significant partial positive charge and is susceptible to attack by nucleophiles. chemistrystudent.com This high electrophilicity is due to the inductive effect of two electronegative atoms bonded to it: the oxygen atom of the carbonyl group and the chlorine atom. chemistrystudent.comreddit.com Both atoms pull electron density away from the carbonyl carbon, making it more electron-deficient and thus more reactive towards nucleophiles. chemistrystudent.com While chlorine is less electronegative than oxygen, its presence significantly enhances the electrophilic character of the carbonyl carbon compared to other carboxylic acid derivatives like esters or amides. youtube.comreddit.com

Nucleophilic Addition-Elimination Reactions of this compound

This compound readily undergoes nucleophilic addition-elimination reactions with a variety of nucleophiles, leading to the formation of different carboxylic acid derivatives.

When this compound reacts with an alcohol, an ester is formed. This reaction, known as alcoholysis, follows the general nucleophilic acyl substitution mechanism. chemistrysteps.com The oxygen atom of the alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. vaia.com Following the formation of the tetrahedral intermediate, the chloride ion is eliminated, and a proton is lost from the alcohol moiety to yield the ester and hydrogen chloride. chemistrysteps.comyoutube.com A base, such as pyridine (B92270), is often added to the reaction mixture to neutralize the HCl produced. chemistrysteps.com

Table 1: Examples of Ester Formation from this compound

| Reactant (Alcohol) | Product (Ester) |

| Methanol | Methyl 1-phenylcyclohexanecarboxylate |

| Ethanol | Ethyl 1-phenylcyclohexanecarboxylate |

| Isopropanol | Isopropyl 1-phenylcyclohexanecarboxylate |

The reaction of this compound with ammonia, a primary amine, or a secondary amine results in the formation of an amide. chemistrysteps.com This process is termed aminolysis. The nitrogen atom of the amine, with its lone pair of electrons, serves as the nucleophile. youtube.com The reaction mechanism is analogous to alcoholysis, involving nucleophilic attack on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. youtube.com Since amines are basic, two equivalents of the amine are typically used: one to act as the nucleophile and the second to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. chemistrysteps.com

Table 2: Examples of Amide Formation from this compound

| Reactant (Amine) | Product (Amide) |

| Ammonia | 1-Phenylcyclohexanecarboxamide |

| Methylamine | N-Methyl-1-phenylcyclohexanecarboxamide |

| Diethylamine | N,N-Diethyl-1-phenylcyclohexanecarboxamide |

Formation of Acid Anhydrides with Carboxylic Acids/Carboxylates

This compound can react with carboxylic acids or their corresponding carboxylate salts to form mixed or symmetrical acid anhydrides. libretexts.orgkhanacademy.orglibretexts.org In this nucleophilic acyl substitution reaction, the oxygen atom of the carboxylic acid or carboxylate acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. youtube.com

The subsequent elimination of the chloride ion leads to the formation of the acid anhydride (B1165640). youtube.com If a carboxylic acid is used, a base such as pyridine is often added to neutralize the hydrogen chloride that is formed. youtube.com This method is a common and effective way to synthesize acid anhydrides under relatively mild conditions. nih.gov

Friedel-Crafts Acylation with this compound

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. masterorganicchemistry.com this compound can serve as the acylating agent in this electrophilic aromatic substitution reaction. libretexts.org

In a typical Friedel-Crafts acylation, this compound is treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in the presence of an aromatic substrate like benzene (B151609). masterorganicchemistry.comkhanacademy.org The Lewis acid coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon significantly more electrophilic by forming a resonance-stabilized acylium ion. masterorganicchemistry.comyoutube.com

The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org Finally, a weak base, often the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final acylated product, a ketone. masterorganicchemistry.com A key advantage of Friedel-Crafts acylation over alkylation is that the acyl group is deactivating, which prevents further reactions on the same ring. libretexts.org Furthermore, the acylium ion does not undergo rearrangement, unlike the carbocations often formed in Friedel-Crafts alkylation. masterorganicchemistry.comyoutube.com

Article on this compound Not Generated

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound “this compound” to generate the requested article. The detailed outline provided requires in-depth research findings on catalyst systems in Friedel-Crafts acylation, kinetic studies, reaction intermediates, and the influence of various factors on its reactivity.

The performed searches did not yield scholarly articles or detailed experimental data specifically focused on the reaction mechanisms and reactivity of this compound. The available information is primarily centered around its role as a potential intermediate in the synthesis of other compounds, rather than a detailed study of its own chemical behavior as an acyl chloride.

To maintain scientific accuracy and adhere to the strict requirements of the prompt, which forbids the inclusion of information outside the explicit scope, the generation of an article with the requested level of detail and authority is not possible at this time. Fulfilling the user's request would necessitate speculative reasoning based on analogous compounds, which would violate the core instruction to focus solely on "this compound" and present established research findings.

Therefore, in the absence of specific and verifiable data for each section and subsection of the provided outline, the article cannot be created.

Advanced Analytical Techniques for 1 Phenylcyclohexanecarbonyl Chloride and Its Intermediates

Challenges in the Analysis of Reactive Acyl Chlorides

Acyl chlorides are characterized by their high reactivity, which makes them valuable in synthesis but difficult to analyze accurately. americanpharmaceuticalreview.com This reactivity is the primary source of analytical challenges.

One of the most significant challenges in the analysis of 1-phenylcyclohexanecarbonyl chloride is its extreme sensitivity to moisture. Acyl chlorides readily react with water, including atmospheric moisture or trace amounts in solvents, in a process called hydrolysis. savemyexams.comsavemyexams.comresearchgate.net This reaction converts the acyl chloride into its corresponding carboxylic acid, in this case, 1-phenylcyclohexanecarboxylic acid, and hydrochloric acid. savemyexams.comsavemyexams.com This rapid degradation compromises the accuracy of analytical results, as the intended analyte is lost. researchgate.net

Furthermore, standard chromatographic techniques, particularly normal-phase chromatography, often utilize silica-based stationary phases. The surface of silica (B1680970) contains silanol (B1196071) (-OH) groups that can act as nucleophiles, reacting with the acyl chloride directly on the column. americanpharmaceuticalreview.comresearchgate.net This on-column reaction leads to analyte degradation, poor peak shapes, and inaccurate quantification. americanpharmaceuticalreview.com Consequently, reversed-phase HPLC, which uses aqueous mobile phases, is generally not a viable option for the direct analysis of these compounds. researchgate.netchromforum.org

Beyond hydrolysis, other decomposition pathways can interfere with the analysis of this compound. Thermal degradation can be a concern, especially in techniques like gas chromatography (GC) where high temperatures are used in the injection port. This can lead to the formation of various degradation products, complicating the interpretation of chromatograms. The presence of other nucleophiles in the sample matrix can also lead to the formation of unintended byproducts.

Chromatographic Methods for Reactive Acyl Chlorides

Specialized chromatographic approaches are necessary to overcome the inherent instability of reactive acyl chlorides. These methods either create an inert environment for the analysis or modify the molecule to a more stable form.

While challenging, normal-phase chromatography can sometimes be adapted for the analysis of acyl chlorides by ensuring the entire system is rigorously free of moisture and by avoiding mobile phase modifiers like alcohols that can react with the analyte. americanpharmaceuticalreview.com

A more robust alternative is Supercritical Fluid Chromatography (SFC). americanpharmaceuticalreview.com SFC typically uses supercritical carbon dioxide as the main component of the mobile phase. wikipedia.orgmdpi.com This non-polar, aprotic mobile phase provides a much less reactive environment for sensitive compounds like this compound compared to the aqueous or protic solvents used in other forms of liquid chromatography. americanpharmaceuticalreview.com For this reason, SFC is often considered a type of normal-phase chromatography and is well-suited for separating thermally labile and reactive molecules. wikipedia.orgchromatographyonline.com

A widely employed and highly effective strategy for analyzing reactive acyl chlorides is chemical derivatization. americanpharmaceuticalreview.comresearchgate.net This process involves intentionally reacting the acyl chloride with a specific reagent to convert it into a more stable, easily analyzable compound. americanpharmaceuticalreview.comresearchgate.net This approach circumvents the stability issues of the original molecule, allowing for the use of standard techniques like reversed-phase HPLC or GC. americanpharmaceuticalreview.comchromforum.org

Esterification is a common and straightforward derivatization technique for acyl chlorides. americanpharmaceuticalreview.comsavemyexams.com The acyl chloride is reacted with an alcohol, such as anhydrous methanol, to rapidly and quantitatively form a stable methyl ester. americanpharmaceuticalreview.comchromforum.orgresearchgate.net This resulting ester, methyl 1-phenylcyclohexanecarboxylate, is significantly less reactive and not susceptible to hydrolysis under typical chromatographic conditions, leading to reliable and reproducible analysis. researchgate.net

The choice of derivatizing agent can also be used to enhance detection. While simple alcohols are suitable for GC analysis, reacting the acyl chloride with an alcohol containing a chromophore can improve sensitivity for HPLC-UV detection. americanpharmaceuticalreview.com

| Analyte | Derivatizing Agent | Derivative | Analytical Technique | Advantages |

| This compound | Methanol | Methyl 1-phenylcyclohexanecarboxylate | HPLC-UV, LC-MS, GC | Increased stability, improved chromatographic performance, suitable for various detectors. americanpharmaceuticalreview.comresearchgate.net |

| This compound | Amine-containing reagent | N-substituted amide | Reversed-Phase HPLC | Creates a stable derivative suitable for aqueous mobile phases. chromforum.org |

| This compound | 2-Nitrophenylhydrazine | N-(1-phenylcyclohexanecarbonyl)-N'-(2-nitrophenyl)hydrazine | HPLC-DAD | Introduces a strong chromophore for enhanced UV-Vis detection, minimizing matrix interference. researchgate.netnih.govgoogle.com |

Derivatization Strategies for HPLC and GC Analysis

Amidation for Chromatographic Analysis

The high reactivity of acyl chlorides like this compound presents a significant challenge for direct analysis by methods such as reverse-phase high-performance liquid chromatography (HPLC), as they are prone to hydrolysis in aqueous mobile phases. americanpharmaceuticalreview.com To overcome this, a common and effective strategy is derivatization, which converts the reactive analyte into a more stable and easily detectable compound. americanpharmaceuticalreview.comresearchgate.net Amidation, the reaction of the acyl chloride with an amine or a related compound, is a widely employed derivatization technique. researchgate.net

This process involves reacting this compound with a suitable derivatizing agent to form a stable amide. The resulting amide is typically less reactive and more amenable to chromatographic separation. americanpharmaceuticalreview.com The choice of the amidating reagent is crucial. Often, reagents are selected not only for their ability to react efficiently with the acyl chloride but also for the properties they impart to the resulting derivative. For instance, reagents containing a chromophore are frequently used to enhance ultraviolet (UV) detection in HPLC. americanpharmaceuticalreview.comlibretexts.org

A notable example of such a reagent is 2-nitrophenylhydrazine. researchgate.netnih.gov This reagent reacts with acyl chlorides to produce a derivative with strong UV absorbance at a higher wavelength (around 395 nm), which helps to minimize interference from the sample matrix. researchgate.netnih.gov The reaction conditions, including reagent concentration, temperature, and time, must be optimized to ensure complete derivatization and achieve high sensitivity, with detection limits often reaching the range of 0.01–0.03 μg/mL. researchgate.net

The general reaction for the amidation of this compound for chromatographic analysis can be represented as follows:

C₆H₅(C₆H₁₀)COCl + H₂N-R → C₆H₅(C₆H₁₀)CONH-R + HCl

Where H₂N-R is the amidating agent. The stable amide product (C₆H₅(C₆H₁₀)CONH-R) can then be reliably quantified using a validated HPLC method.

| Parameter | Description | Rationale |

| Analyte | This compound | Highly reactive, unstable in aqueous media. |

| Technique | Derivatization followed by HPLC-UV. researchgate.net | Converts analyte to a stable, UV-active compound for reliable quantification. americanpharmaceuticalreview.com |

| Derivatizing Agent | Amine or Hydrazine (e.g., 2-nitrophenylhydrazine). researchgate.netnih.gov | Forms a stable amide derivative. researchgate.net Introduces a chromophore for enhanced UV detection. nih.gov |

| Reaction | Amidation | The acyl chloride reacts with the primary or secondary amine of the reagent. |

| Benefit | Increased stability, improved chromatographic behavior, and enhanced detection sensitivity. americanpharmaceuticalreview.comnih.gov | Allows for accurate trace analysis of the residual acyl chloride in various matrices. nih.gov |

Spectroscopic Characterization in Reaction Monitoring

Spectroscopic methods are indispensable for real-time monitoring of chemical reactions involving this compound. They provide direct insights into the structural changes occurring as reactants are converted into products, allowing for the tracking of reaction progress and the identification of intermediates.

Fourier Transform Infrared (FTIR) Spectroscopy for Carbonyl Stretch

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring reactions that involve changes in functional groups, particularly the carbonyl (C=O) group. nptel.ac.in The C=O stretching vibration in acyl chlorides gives rise to a very strong and sharp absorption band at a characteristically high frequency in the IR spectrum. uobabylon.edu.iq

For this compound, this band is expected in the range of 1800 ± 15 cm⁻¹. libretexts.orglibretexts.org The high frequency is a direct result of the inductive electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon, which strengthens the C=O double bond. oregonstate.edu

During a reaction where the acyl chloride is converted to another carboxylic acid derivative, such as an amide or an ester, the position of the carbonyl stretch shifts significantly. For example, in an amidation reaction, the resulting amide product will exhibit a C=O stretching band (Amide I band) at a much lower frequency, typically between 1700 cm⁻¹ and 1650 cm⁻¹. libretexts.orglibretexts.org This pronounced shift is due to the resonance effect of the nitrogen lone pair, which delocalizes into the carbonyl group, weakening the C=O bond. quora.com

By monitoring the decrease in the intensity of the acyl chloride's C=O band at ~1800 cm⁻¹ and the simultaneous increase in the amide's C=O band at ~1650 cm⁻¹, the progress of the reaction can be tracked in real-time.

| Functional Group | Characteristic C=O Stretch (cm⁻¹) | Rationale for Frequency |

| Acyl Chloride (e.g., this compound) | 1815 - 1785 libretexts.orgoregonstate.edu | Strong inductive effect of chlorine increases C=O bond order. oregonstate.edu |

| Ester | 1750 - 1735 oregonstate.edu | Oxygen is less electron-withdrawing than chlorine. |

| Carboxylic Acid | 1760 - 1690 libretexts.org | Dimerization through hydrogen bonding can lower the frequency. |

| Amide | 1700 - 1650 libretexts.orgoregonstate.edu | Resonance donation from the nitrogen lone pair decreases C=O bond order. quora.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally versatile and non-destructive technique for monitoring the progress of chemical reactions online and in real-time. magritek.combeilstein-journals.org It provides detailed structural information, enabling the identification and quantification of reactants, intermediates, and products simultaneously as the reaction proceeds. magritek.commpg.de

When monitoring a reaction of this compound, such as its conversion to an amide, distinct changes in both the ¹H and ¹³C NMR spectra are observed.

In the ¹H NMR spectrum, the disappearance of signals corresponding to the starting material and the appearance of new signals for the product can be tracked. Protons on the carbon adjacent to the carbonyl group in acyl chlorides typically resonate around 2.0-2.5 ppm. libretexts.org Upon conversion to an amide, new signals corresponding to the N-H protons of a primary or secondary amide would appear in the region of 7.5-8.5 ppm. libretexts.org Furthermore, the chemical shifts of the protons on the cyclohexyl ring and the phenyl group, particularly those closer to the reactive center, would also experience shifts.

In the ¹³C NMR spectrum, the carbonyl carbon provides a clear diagnostic signal. For acyl chlorides, this carbon typically resonates in the 160-180 ppm range. libretexts.org The formation of an amide product would cause this signal to shift, reflecting the change in the electronic environment of the carbonyl group.

| Nucleus | Feature to Monitor in Acyl Chloride → Amide Reaction | Expected Chemical Shift Range (ppm) |

| ¹H NMR | Protons alpha to C=O in Acyl Chloride | ~2.0 - 2.5 libretexts.org |

| ¹H NMR | Appearance of N-H protons in Amide product | ~7.5 - 8.5 libretexts.org |

| ¹³C NMR | Carbonyl carbon in Acyl Chloride | ~160 - 180 libretexts.org |

| ¹³C NMR | Carbonyl carbon in Amide product | ~160 - 180 (shifted from starting material) libretexts.org |

Mass Spectrometry (MS) for Product and Intermediate Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elucidate the structure of molecules by analyzing their fragmentation patterns. wikipedia.org It is invaluable for identifying the products and transient intermediates in reactions involving this compound.

The mass spectrum of the parent compound, this compound, would exhibit several characteristic features. Due to the presence of chlorine, the molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak. miamioh.edu The relative intensity of these peaks will be approximately 3:1, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. jove.com This isotopic signature is a key identifier for any fragment containing a chlorine atom.

Common fragmentation pathways for acyl chlorides include alpha-cleavage. jove.com A principal fragmentation for this compound would be the loss of the chlorine radical to form a stable acylium ion, [C₆H₅(C₆H₁₀)CO]⁺. This acylium ion would likely be a prominent peak in the spectrum. Further fragmentation of the phenylcyclohexane (B48628) ring structure would also occur.

When monitoring a reaction, such as amidation, MS can confirm the identity of the final product. The mass spectrum of the resulting amide would show a molecular ion peak corresponding to the new molecular weight. The characteristic 3:1 (M)⁺/(M+2)⁺ isotope pattern would be absent, confirming the displacement of the chlorine atom. The fragmentation pattern would also change, now reflecting the structure of the amide, with fragmentation often occurring at the C-N bond.

| Ion | Description | Key Diagnostic Feature |

| [C₁₃H₁₅OCl]⁺ | Molecular ion of this compound | Presence of (M+2)⁺ peak with ~3:1 intensity ratio. miamioh.edujove.com |

| [C₁₃H₁₅O]⁺ | Acylium ion | Formed by the loss of a chlorine radical (α-cleavage). Expected to be a prominent peak. |

| [C₆H₅]⁺ | Phenyl cation | Common fragment from the phenyl group. |

| [Product]⁺ | Molecular ion of the reaction product (e.g., amide) | New m/z value; absence of the Cl isotope pattern. |

Applications of 1 Phenylcyclohexanecarbonyl Chloride in Complex Organic Synthesis

Precursor in the Synthesis of Pharmaceutically Relevant Scaffolds

The reactivity of the acyl chloride functional group makes 1-Phenylcyclohexanecarbonyl chloride an excellent precursor for introducing the 1-phenylcyclohexanecarbonyl motif into larger molecules. This is particularly relevant in medicinal chemistry, where the formation of stable amide and ester linkages is fundamental to drug design and synthesis.

Amide Bond Formation in Medicinal Chemistry

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry, as this linkage is present in a vast array of pharmaceutical compounds and natural products. Acyl chlorides, such as this compound, are highly effective reagents for this purpose.

The synthesis of amides from acyl chlorides is a direct and efficient process involving the nucleophilic acyl substitution reaction between the acyl chloride and an amine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, resulting in the formation of a stable amide bond. This reaction is often performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct. The general way to obtain amides involves converting carboxylic acids into more reactive derivatives like acid chlorides, which then readily couple with the desired amine. researchgate.net

| Reaction Type | Role of this compound | Co-reactant | Product Functional Group |

| Amidation | Electrophilic Acylating Agent | Primary or Secondary Amine (R-NH₂) | N-substituted amide |

This methodology is a cornerstone in constructing complex molecules, including peptides and other non-peptide therapeutic agents, where the stability and structural role of the amide bond are critical. researchgate.net

Ester Synthesis in Bioactive Compound Development

Similar to amide synthesis, this compound is also employed in the synthesis of esters, which are another class of compounds frequently found in bioactive molecules and prodrugs. The reaction, known as esterification, proceeds via a nucleophilic acyl substitution mechanism.

In this process, an alcohol (R-OH) acts as the nucleophile, attacking the carbonyl carbon of this compound. The subsequent elimination of the chloride leaving group yields the corresponding ester. This reaction is typically carried out in the presence of a base to scavenge the HCl produced. The acyl chloride method is a common strategy for synthesizing esters, particularly for creating derivatives of natural products to enhance their biological activity. researchgate.net

| Reaction Type | Role of this compound | Co-reactant | Product Functional Group |

| Esterification | Electrophilic Acylating Agent | Alcohol (R-OH) | Ester |

Role in the Construction of Carbon-Carbon Bonds

Beyond forming linkages with heteroatoms, this compound is a key player in reactions that create new carbon-carbon bonds, a fundamental objective in organic synthesis for building molecular complexity.

Ketone Synthesis via Organometallic Reagents

Acyl chlorides are valuable precursors for the synthesis of ketones. While highly reactive organometallic reagents like Grignard (R-MgBr) and organolithium (R-Li) reagents typically react with acyl chlorides to produce tertiary alcohols through a double addition process, less nucleophilic organometallics can be used to isolate the ketone intermediate. researchgate.net

Specifically, organocuprates (Gilman reagents, R₂CuLi) and organocadmium reagents (R₂Cd) react with acyl chlorides, such as this compound, in a controlled manner. These reagents are "softer" nucleophiles and are less reactive towards the resulting ketone product, preventing the second addition. This selectivity allows for the efficient synthesis of ketones where the 1-phenylcyclohexyl group is attached to the carbonyl, which is then bonded to the alkyl or aryl group from the organometallic reagent. researchgate.net

| Reagent Type | Example | Role of this compound | Product |

| Organocuprate | (CH₃)₂CuLi | Acylating Agent | 1-(1-phenylcyclohexyl)ethan-1-one |

| Organocadmium | (CH₃CH₂)₂Cd | Acylating Agent | 1-(1-phenylcyclohexyl)propan-1-one |

Friedel-Crafts Acylation in Aromatic Functionalization

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. nih.govnih.gov In this reaction, this compound can serve as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). nih.govresearchgate.net

The Lewis acid coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon significantly more electrophilic by forming an acylium ion or a highly polarized complex. mit.edu An aromatic compound, like benzene (B151609) or toluene (B28343), then acts as a nucleophile, attacking the electrophilic carbon. mit.edu Following the attack, the aromaticity of the ring is restored by the loss of a proton, resulting in the formation of a new aryl ketone. A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation. nih.gov

Utilization in Polymer and Material Science

The reactivity of acyl chlorides makes them suitable monomers for step-growth polymerization, particularly in the synthesis of polyamides and polyesters. While specific research detailing the use of this compound in polymer science is not extensively documented, its chemical properties suggest potential applications based on well-established polymerization techniques.

One of the most prominent methods is interfacial polymerization, where the reaction occurs at the interface between two immiscible liquids. mit.edu For polyamide synthesis, a diamine monomer is dissolved in an aqueous phase, while a diacyl chloride is dissolved in an organic phase. nih.gov When the two phases are brought into contact, a thin film of polymer forms instantly at the interface. Although this compound is a mono-acyl chloride and thus would act as a chain terminator or an end-capping agent, a corresponding di-functionalized derivative could be a monomer for producing novel polyamides or polyesters with bulky, rigid phenylcyclohexane (B48628) units incorporated into the polymer backbone. Such modifications could impart unique thermal and mechanical properties to the resulting materials. Similarly, wholly aromatic polyesters can be synthesized via interfacial polycondensation of diacid chlorides with aromatic diols. researchgate.net

Despite a comprehensive search for scientific literature, no specific applications of This compound were found in the requested contexts of complex organic synthesis. The areas investigated included the synthesis of functionalized polymers such as guar (B607891) esters, applications in natural product synthesis, and its use in asymmetric catalysis or as a chiral auxiliary.

Therefore, this article cannot be generated as the requested information does not appear to be present in the public scientific domain.

Computational and Theoretical Studies on 1 Phenylcyclohexanecarbonyl Chloride Reactivity

Quantum Mechanical (QM) Approaches to Reaction Mechanisms

Quantum mechanics forms the foundation for most modern computational chemistry methods used to study chemical reactivity. QM approaches calculate the electronic structure of molecules to determine their energies, geometries, and other properties. For acyl chlorides, these methods are crucial for mapping out the potential energy surface of a reaction, identifying intermediates, and calculating the energy barriers associated with different pathways. savemyexams.com Acyl chlorides are highly reactive compounds that readily undergo nucleophilic addition-elimination reactions. savemyexams.comlibretexts.orglibretexts.org The carbon atom in the carbonyl group is electron-deficient due to the electronegativity of the attached oxygen and chlorine atoms, making it a prime target for nucleophilic attack. libretexts.org

Computational studies can distinguish between different proposed mechanisms, such as a concerted SN2-like pathway or a stepwise addition-elimination mechanism involving a tetrahedral intermediate. nih.gov By calculating the energies of all possible species along the reaction coordinate, a preferred mechanistic pathway can be determined.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are particularly well-suited for analyzing the transition states of reactions involving acyl chlorides. researchgate.netwhiterose.ac.uk A transition state is a high-energy, transient configuration of atoms that must be passed through for reactants to become products. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

DFT calculations can precisely model the geometry and energy of these transition states. For reactions of acyl chlorides, DFT studies have shown that the nature of the transition state can vary. researchgate.net For example, in the hydrolysis of benzoyl chlorides, the transition state can be "tight" (more associative) for substrates with electron-withdrawing groups and "loose" (more cationic) for those with electron-donating groups. researchgate.net Applying this to 1-phenylcyclohexanecarbonyl chloride, DFT could elucidate how the electronic properties of the phenyl group and the steric bulk of the cyclohexyl ring influence the transition state structure for reactions with various nucleophiles.

Table 1: Representative Activation Energies Calculated by DFT for Acyl Chloride Reactions

| Reaction | Nucleophile | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Acetyl chloride + H₂O | Water | B3LYP/6-31G(d) | Varies with solvent model | researchgate.net |

| Benzoyl chloride + H₂O | Water | DFT | Varies with substituents | researchgate.net |

This table is illustrative and shows the types of data generated from DFT studies. Actual values depend heavily on the specific model and solvent system used.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data or empirical parameters. These methods are generally more computationally demanding than DFT but can offer higher accuracy, especially for systems where DFT functionals may struggle.

In the context of this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can be used to predict its intrinsic reactivity. mdpi.com These high-level calculations can provide benchmark energies for reaction barriers and intermediates, which can then be used to validate more cost-effective methods like DFT. mdpi.com For instance, ab initio methods can accurately model the potential energy surface for the reaction of this compound with a nucleophile, helping to predict whether the reaction will proceed smoothly and what the likely products will be. libretexts.orgnih.govwikipedia.org

Molecular Dynamics (MD) Simulations of Reaction Pathways

While quantum mechanics is excellent for studying the electronic details of a reaction at a static level, Molecular Dynamics (MD) simulations provide a way to observe the system's evolution over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to simulate reaction pathways dynamically. acs.org

For a reaction involving this compound, an MD simulation could track the trajectory of a nucleophile as it approaches the acyl chloride, the conformational changes in the cyclohexyl ring during the reaction, and the role of individual solvent molecules in stabilizing the transition state. libretexts.orgwikipedia.org By running many such simulations, a statistical understanding of the reaction dynamics can be achieved. QM/MM (Quantum Mechanics/Molecular Mechanics) simulations are a powerful hybrid approach where the reacting molecules are treated with high-accuracy QM methods, while the surrounding solvent is modeled with more efficient MM force fields. nih.gov This allows for the study of solvent effects on reaction dynamics with manageable computational resources. acs.orgnih.gov

Prediction of Reactivity and Selectivity in Acyl Chloride Reactions

A primary goal of computational studies is to predict the reactivity and selectivity of chemical reactions. For this compound, this means predicting how fast it will react with different nucleophiles and which product will be favored if multiple reaction sites are available.

Computational models, particularly DFT, can be used to calculate and compare the activation energies for competing reaction pathways. libretexts.org A lower activation energy implies a faster reaction rate. For example, one could computationally screen a library of nucleophiles to predict which would react most efficiently with this compound. Thermodynamic calculations can also predict the relative stability of potential products, indicating which is more likely to be formed under equilibrium conditions. jocpr.com These predictive capabilities are invaluable for optimizing reaction conditions and guiding synthetic efforts. rsc.org

Solvent Effects and Catalysis in Computational Models

Solvents can dramatically alter the rates and outcomes of chemical reactions. ucsb.edunih.gov Computational models can account for solvent effects in two main ways:

Implicit Solvation Models: The solvent is treated as a continuous, polarizable medium (a continuum) that surrounds the solute. This approach, often called the Polarizable Continuum Model (PCM), is computationally efficient and captures the bulk electrostatic effects of the solvent. nih.govmdpi.com

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the modeling of specific interactions like hydrogen bonding between the solvent and the reacting species. ucsb.edu

For the reactions of this compound, computational models can show how a polar solvent might stabilize the charged tetrahedral intermediate, thereby lowering the activation energy compared to a nonpolar solvent. mdpi.com

Similarly, the role of catalysts can be modeled. rsc.org For example, the mechanism of catalysis by dimethylformamide (DMF) in the formation of acyl chlorides from carboxylic acids has been computationally elucidated. wikipedia.org The catalyst is shown to react to form a Vilsmeier reagent, which is a more reactive acylating agent. wikipedia.org Computational models could be used to explore how different catalysts might interact with this compound to enhance its reactivity in a desired transformation.

Design of Novel Catalysts and Reagents for Acyl Chloride Chemistry

Beyond understanding existing reactions, computational chemistry is a powerful tool for the de novo design of new catalysts and reagents. acs.orgacs.org By understanding the mechanism of a reaction involving an acyl chloride, researchers can computationally design catalysts that stabilize the reaction's transition state, thus lowering the activation energy and accelerating the reaction.

This process often involves:

Hypothesizing a catalytic cycle: Proposing a series of steps by which a catalyst could facilitate the desired reaction.

Computational Screening: Evaluating a range of potential catalyst structures using methods like DFT to calculate their performance. This allows for the rapid assessment of many candidates without the need for laboratory synthesis.

Mechanistic Validation: Performing detailed calculations on the most promising candidates to confirm the proposed catalytic mechanism and predict reaction rates and selectivities.

For this compound, this approach could be used to design a chiral catalyst that enables an enantioselective reaction, or to develop a photoredox catalyst that allows for novel transformations via an acyl radical pathway. rsc.orgnih.gov This in silico design process can significantly accelerate the discovery of new and improved chemical reactions. acs.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetyl chloride |

| Benzoyl chloride |

| Dimethylformamide (DMF) |

| Water |

| Pyridine (B92270) |

Future Research Directions and Emerging Trends

Sustainable Synthesis of 1-Phenylcyclohexanecarbonyl Chloride

The traditional synthesis of acyl chlorides, including this compound, typically involves the use of harsh chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus chlorides (PCl₃, PCl₅). chemguide.co.uklibretexts.org While effective, these reagents generate corrosive byproducts like hydrogen chloride (HCl) and sulfur dioxide (SO₂), posing environmental and handling challenges. chemguide.co.uk Future research is focused on developing more sustainable and greener synthetic routes.

Key areas of investigation include:

Catalytic Activation of Carboxylic Acids: A promising green alternative is the direct catalytic conversion of the parent 1-phenylcyclohexanecarboxylic acid. Boric acid, for instance, has been shown to catalyze the direct amidation of carboxylic acids, proceeding through a mixed anhydride (B1165640) intermediate that avoids the need to first synthesize the acyl chloride. sciepub.com Research could adapt such catalytic systems for the efficient synthesis of this compound or its derivatives directly.

Milder Chlorinating Agents: The use of reagents like oxalyl chloride is considered a milder alternative to thionyl chloride, though it is more expensive. researchgate.net Future work could explore novel, milder, and more atom-economical chlorinating agents.

Alternative Solvents: Many current protocols utilize chlorinated solvents like dichloromethane (B109758) (DCM). organic-chemistry.org A shift towards bio-derived or greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which has been used in related reactions, could significantly improve the environmental footprint of the synthesis. rsc.org

| Method | Reagents | Byproducts | Sustainability Considerations |

|---|---|---|---|

| Traditional Synthesis | Thionyl Chloride (SOCl₂), Phosphorus(V) Chloride (PCl₅) | SO₂, HCl, POCl₃ | Generates corrosive and toxic gaseous byproducts; reagents are hazardous. chemguide.co.uk |

| Emerging Sustainable Methods | Oxalyl Chloride, Catalytic Systems (e.g., Boric Acid), Triphosgene | CO, CO₂, Regenerated Catalyst | Milder conditions, reduced hazardous waste, potential for catalytic cycles. sciepub.comresearchgate.net |

Chemo- and Regioselective Transformations involving the Acyl Chloride Moiety

The acyl chloride functional group is highly reactive towards nucleophiles, which can lead to a lack of selectivity when other reactive sites are present in a molecule. tandfonline.com Future research on this compound will likely focus on controlling its reactivity to achieve high chemo- and regioselectivity.

The bulky 1-phenylcyclohexyl substituent is expected to play a significant role. Steric hindrance can slow down the rate of nucleophilic acyl substitution, a factor that could be exploited to enhance selectivity. uomustansiriyah.edu.iqlibretexts.org For example, in a reaction with a molecule containing both a primary and a less accessible secondary alcohol, the acyl chloride might preferentially react with the primary alcohol.

Emerging trends in this area involve:

Catalyst-Controlled Reactions: Developing catalytic systems that can direct the acylation to a specific functional group in a polyfunctional molecule. This has been demonstrated in the catalyst-controlled carbocyclization of ketones, where different catalysts (rhodium vs. copper) lead to different products with high selectivity. researchgate.net

Protecting Group Strategies: While traditional, the development of novel, easily removable protecting groups could be used to temporarily block more reactive sites on a nucleophile, directing the acylation to the desired position.

Reaction Condition Optimization: Fine-tuning reaction parameters such as temperature, solvent, and the addition rate of reagents can influence which functional group reacts. Low temperatures, for instance, often favor the more kinetically controlled product, enhancing selectivity.

Flow Chemistry Applications for Reactive Acyl Chloride Reactions

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers substantial advantages for handling reactive and potentially hazardous intermediates like this compound. nih.govmt.comkilolabs.com This technology is a major emerging trend for improving the safety, efficiency, and scalability of chemical processes. mit.edu

Key benefits for reactions involving this compound include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of reactive material present at any given time, significantly reducing risks associated with exothermic reactions or the handling of unstable compounds. mt.comkilolabs.com

Precise Temperature Control: The high surface-area-to-volume ratio of microreactors allows for superior heat transfer, enabling precise control over reaction temperature and preventing hotspots that can lead to side reactions. mit.edu

Rapid Mixing and Reaction Times: Efficient mixing in flow reactors ensures that reagents are combined uniformly and quickly, which can improve yields and selectivity. mit.edu

Development of Novel Catalytic Systems for this compound Reactions

The development of new catalytic systems is a cornerstone of modern organic synthesis and offers significant potential for new transformations of this compound.

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. rsc.org Future research could focus on using this compound in reactions such as:

Suzuki-Miyaura Coupling: Reacting the acyl chloride with organoboron compounds (boronic acids or esters) to synthesize phenylcyclohexyl ketones. This has been demonstrated for other acyl chlorides, providing a route to unsymmetrical ketones. nih.gov

Sonogashira Coupling: Coupling with terminal alkynes to produce ynones, which are valuable synthetic intermediates. rsc.org

Decarbonylative Coupling: Where the -COCl group is eliminated as carbon monoxide during the cross-coupling, leading to the formation of a direct bond between the phenylcyclohexyl group and another organic fragment. researchgate.net

Organocatalysis: Organocatalysts are metal-free small organic molecules that can catalyze chemical reactions. For this compound, nucleophilic catalysts like 4-(Dimethylamino)pyridine (DMAP) or various phosphines could be used to activate the acyl chloride, enabling reactions with poorly reactive nucleophiles or facilitating transformations under milder conditions.

| Catalytic System | Example Reaction Type | Potential Product from this compound | Significance |

|---|---|---|---|

| Palladium-based | Suzuki-Miyaura Cross-Coupling | Aryl(1-phenylcyclohexyl)methanone | Forms new C-C bonds to create complex ketones. nih.gov |

| Palladium-based | Sonogashira Coupling | Alkynyl(1-phenylcyclohexyl)methanone | Synthesis of functionalized ynones. rsc.org |

| Organocatalyst (e.g., DMAP) | Acylation of Hindered Alcohols | Sterically hindered esters | Enables reactions with challenging, less reactive nucleophiles. |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and byproduct formation. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are becoming indispensable tools in chemical process development. rsc.orgmpg.de

For reactions involving the formation and consumption of this compound, the following techniques are particularly promising:

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: Probes, such as ReactIR™, can be inserted directly into a reaction vessel to monitor the progress of a reaction in real time. mt.com The formation of the acyl chloride can be tracked by the appearance of its characteristic carbonyl (C=O) stretching frequency (typically ~1780-1815 cm⁻¹), while the disappearance of the starting carboxylic acid's carbonyl peak (~1700-1725 cm⁻¹) is also monitored. scienceasia.org This allows for precise determination of reaction endpoints and can reveal the stability of the acyl chloride intermediate under the reaction conditions. mt.com

Real-Time Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR or the use of probes inside the spectrometer allows for the continuous monitoring of a reaction mixture. asahilab.co.jpresearchgate.net This technique provides rich, quantitative data on the concentration of reactants, intermediates, products, and byproducts simultaneously, offering deep mechanistic insights. rsc.orgmpg.de This would be invaluable for optimizing the synthesis of this compound and its subsequent selective transformations.

These advanced monitoring techniques, when coupled with flow chemistry, enable rapid reaction optimization and the development of more robust and efficient synthetic processes. mt.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.